molecular formula C7H14ClNO3 B1505872 Methyl 2-(morpholin-3-yl)acetate hydrochloride CAS No. 1187929-21-0

Methyl 2-(morpholin-3-yl)acetate hydrochloride

Cat. No.: B1505872
CAS No.: 1187929-21-0
M. Wt: 195.64 g/mol
InChI Key: YLONGJCTTJXALT-UHFFFAOYSA-N
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Description

Methyl 2-(morpholin-3-yl)acetate hydrochloride: is a chemical compound with the molecular formula C7H13NO3Cl. It is a derivative of morpholine, a heterocyclic amine, and is used in various scientific and industrial applications. This compound is known for its versatility and reactivity, making it a valuable substance in organic synthesis and research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with morpholine and methyl acrylate.

  • Reaction Conditions: The reaction involves the nucleophilic addition of morpholine to methyl acrylate, followed by acidification to form the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is conducted at room temperature.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure product quality.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Alkylated or aminated derivatives of morpholine.

Scientific Research Applications

Chemistry: Methyl 2-(morpholin-3-yl)acetate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: It serves as a precursor in the synthesis of various drugs, including those used in the treatment of cardiovascular diseases and neurological disorders. Industry: The compound is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(morpholin-3-yl)acetate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(morpholin-4-yl)acetate: A structural isomer with a different position of the morpholine ring.

  • Methyl 2-(piperidin-3-yl)acetate: A compound with a similar structure but a different heterocyclic ring.

  • Methyl 2-(pyrrolidin-3-yl)acetate: Another related compound with a smaller ring size.

Uniqueness: Methyl 2-(morpholin-3-yl)acetate hydrochloride is unique due to its specific structural features and reactivity profile, which make it suitable for a wide range of applications in organic synthesis and research.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 2-(morpholin-3-yl)acetate hydrochloride, with the molecular formula C₇H₁₄ClNO₃, is a chiral organic compound that exhibits significant biological activity. This compound is notable for its structural properties, including the morpholine ring, which contributes to its pharmacological effects and potential applications in medicinal chemistry. The hydrochloride form enhances its solubility in water, making it suitable for various research and pharmaceutical applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₄ClNO₃
  • Molecular Weight : Approximately 179.65 g/mol
  • Chirality : The compound is chiral, possessing a specific three-dimensional arrangement that affects its biological interactions.

The synthesis of this compound typically involves the reaction of morpholine with methyl chloroacetate through a nucleophilic substitution mechanism. This process allows for the formation of the desired product while maintaining its unique structural characteristics.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its chiral nature allows for precise fitting into active sites of biological molecules, modulating various biological pathways.

Key Biological Interactions

  • Enzyme Modulation : The compound has been shown to influence enzyme activity, which is crucial for understanding its therapeutic applications.
  • Receptor Binding : Studies suggest that this compound can bind to various receptors, potentially leading to pharmacological effects relevant in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
E. coli0.004 mg/mL0.008 mg/mL
S. aureus0.015 mg/mL0.030 mg/mL
B. cereus0.015 mg/mL0.025 mg/mL
En. cloacae0.004 mg/mL0.008 mg/mL

The compound exhibited potent antibacterial activity, outperforming traditional antibiotics such as ampicillin and streptomycin in several cases .

Case Studies and Research Findings

  • Antibacterial Efficacy : In a study evaluating various derivatives, this compound demonstrated superior activity against Gram-positive and Gram-negative bacteria, indicating its potential as an effective antimicrobial agent .
  • Pharmacological Applications : The morpholine moiety present in the compound has been linked to various pharmacological effects, including analgesic and antimicrobial properties, making it a valuable candidate for further research in drug development .

Properties

IUPAC Name

methyl 2-morpholin-3-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLONGJCTTJXALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679262
Record name Methyl (morpholin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-21-0
Record name Methyl (morpholin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morpholine-3-acetic acid methyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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